Methyl 4-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)carbamoyl)benzoate
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a methoxy group, a hydroxy group, a carbamoyl group, and a benzoate group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large number of atoms. The structure would likely include a tetrahydronaphthalenyl ring, a carbamoyl group attached to a methyl group, and a benzoate group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it is stored or used. The presence of multiple functional groups suggests that it could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- Studies have demonstrated methods for synthesizing complex naphthalene derivatives and their applications in creating novel compounds. For example, Yi, Cho, and Lee (2005) described a simple synthesis process for 4-chloro-5-hydroxy-1H-benzo[g]indoles, showcasing the versatility of naphthalene derivatives in heterocyclic chemistry (Yi, Cho, & Lee, 2005). Furthermore, the study on acid-catalyzed solvolytic elimination of allylic ethers and alcohols by Jia and Thibblin (2001) highlights the reactivity of such compounds under specific conditions, providing insights into their stability and potential transformations (Jia & Thibblin, 2001).
Photophysical Properties
- Research on the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate by Kim et al. (2021) investigated how substituents affect luminescence, indicating the potential of naphthalene derivatives in designing materials with specific optical properties (Kim et al., 2021).
Medicinal Chemistry Applications
- The study on methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives by Berardi et al. (2005) explored the significance of structural modifications on binding affinity and activity at sigma receptors, illustrating the medicinal chemistry applications of such compounds in developing therapeutics for neurological disorders (Berardi et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-26-17-9-10-18-16(12-17)4-3-11-21(18,25)13-22-19(23)14-5-7-15(8-6-14)20(24)27-2/h5-10,12,25H,3-4,11,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPYUKIQOPCLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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